2-Chloro-1,1,1-trimethoxyethane

Catalog No.
S1494075
CAS No.
74974-54-2
M.F
C5H11ClO3
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,1,1-trimethoxyethane

CAS Number

74974-54-2

Product Name

2-Chloro-1,1,1-trimethoxyethane

IUPAC Name

2-chloro-1,1,1-trimethoxyethane

Molecular Formula

C5H11ClO3

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3

InChI Key

NPEIUNVTLXEOLT-UHFFFAOYSA-N

SMILES

COC(CCl)(OC)OC

Synonyms

1-Chloro-2,2,2-trimethoxyethane; Trimethyl (Chloromethyl)orthoformate; Trimethyl Orthochloroacetate

Canonical SMILES

COC(CCl)(OC)OC
  • CTME is a colorless liquid reagent classified as a chlorinated ether [].
  • It is commercially available [].

Molecular Structure Analysis

  • CTME has the chemical formula C5H11ClO3.
  • Its structure features a central chlorinated carbon atom bonded to three methoxy groups (CH3O-) and a single methylene group (CH2) [].

Chemical Reactions Analysis

  • Synthesis: A documented method for CTME synthesis involves reacting 1,1,1-trimethoxyethane with chlorine gas in an alcoholic solvent [].
C6H14O3 + Cl2 -> C5H11ClO3 + HCl (solvent)1,1,1-Trimethoxyethane  + Chlorine -> CTME + Hydrogen chloride
  • Other reactions involving CTME may exist in specific research areas, but generally this information is not publicly available.

Physical And Chemical Properties Analysis

  • Limited data exists for CTME's specific properties.
  • However, similar chlorinated ethers are known to be volatile, flammable, and potentially corrosive [].
  • Due to the presence of chlorine, CTME is likely to be toxic and an irritant [].
  • Specific hazard data for CTME is not publicly available, but safety precautions common to chlorinated organic compounds should be followed when handling it [].
  • Protein Glycosylation Analysis

    2-Chloro-1,1,1-trimethoxyethane can be used to cleave N-glycosidic bonds, which link sugar molecules (glycans) to proteins. This cleavage reaction allows researchers to study the structure and function of these glycans []. The cleaved glycans can then be further analyzed using techniques like mass spectrometry.

  • Recombinant Protein Production

    2-Chloro-1,1,1-trimethoxyethane is a reagent used in the process of creating recombinant proteins. These are proteins produced by genetically modified organisms. The compound helps in protein solubilization during the purification process [].

Due to its electrophilic nature. Notably, it can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds. For instance, it reacts with semicarbazide hydrochloride to form substituted triazolones, demonstrating its role in synthesizing heterocyclic compounds . Additionally, it can be involved in esterification and acylation reactions due to the presence of methoxy groups.

The synthesis of 2-chloro-1,1,1-trimethoxyethane can be achieved through several methods:

  • Chlorination of Orthoesters: The most common method involves reacting 1,1,1-trimethoxyethane with chlorine gas in the presence of an alcohol and a catalytic base. This method allows for high purity yields and minimizes production costs .
  • Alternative Methods: Other methods include using chlorosuccinimide as a chlorinating agent in solvent systems like carbon tetrachloride or dichloromethane. These methods may offer different efficiencies and yields depending on the reaction conditions .

2-Chloro-1,1,1-trimethoxyethane finds various applications across different fields:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing active pharmaceutical ingredients.
  • Agrochemical Production: Used in the formulation of pesticides and herbicides.
  • Organic Synthesis: Acts as a versatile reagent in the construction of heterocyclic compounds and other complex molecules .

Interaction studies involving 2-chloro-1,1,1-trimethoxyethane primarily focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its chlorinated nature enhances its ability to engage in substitution reactions, making it an attractive candidate for further exploration in synthetic organic chemistry. The compound's interactions can lead to the formation of diverse derivatives with potential applications in medicinal chemistry .

Several compounds share structural similarities with 2-chloro-1,1,1-trimethoxyethane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-1,1,1-triethoxyethaneC8_8H17_{17}ClO3_3Contains three ethoxy groups; used in similar reactions .
2-Chloroethyl methoxyacetateC6_6H11_{11}ClO3_3Features an ethyl group; used in esterification processes .
Trimethyl orthoacetateC5_5H10_{10}O4_4Non-chlorinated version; serves as a precursor for various syntheses .

Uniqueness: The presence of three methoxy groups alongside a chlorine atom distinguishes 2-chloro-1,1,1-trimethoxyethane from its analogs. This structural configuration enhances its reactivity profile and utility in organic synthesis compared to other similar compounds.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

74974-54-2

Wikipedia

1,1,1-Trimethoxy-2-chloroethane

Dates

Modify: 2023-08-15

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